molecular formula C9H11NO3 B13650013 [3-(Aminomethyl)phenoxy]acetic acid CAS No. 115464-36-3

[3-(Aminomethyl)phenoxy]acetic acid

Cat. No.: B13650013
CAS No.: 115464-36-3
M. Wt: 181.19 g/mol
InChI Key: IGWUVOUCIOITSX-UHFFFAOYSA-N
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Description

2-[3-(aminomethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an aminomethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(aminomethyl)phenoxy]acetic acid typically involves the reaction of 3-(aminomethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-[3-(aminomethyl)phenoxy]acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(aminomethyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imine or nitrile derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol .

Scientific Research Applications

2-[3-(aminomethyl)phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the phenoxyacetic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(aminomethyl)phenoxy]acetic acid is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical reactivity compared to similar compounds .

Properties

CAS No.

115464-36-3

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetic acid

InChI

InChI=1S/C9H11NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

IGWUVOUCIOITSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)CN

Origin of Product

United States

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